molecular formula C10H11ClN2 B13667837 2-(4-chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole CAS No. 13623-53-5

2-(4-chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B13667837
CAS No.: 13623-53-5
M. Wt: 194.66 g/mol
InChI Key: JEIDIDMPCBIREJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole typically involves the reaction of 4-chloroaniline with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the imidazole ring.

Scientific Research Applications

2-(4-chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and a methyl group on the imidazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity.

Biological Activity

2-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Recent studies have indicated its promising applications as an antimicrobial and anticancer agent.

  • Molecular Formula : C10H11ClN2
  • Molecular Weight : 196.66 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorophenyl group enhances its lipophilicity, allowing for better membrane penetration and interaction with biological macromolecules. The imidazole ring can serve as a hydrogen bond donor or acceptor, facilitating interactions with target sites.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, showing effective inhibition rates. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups, such as the chlorine atom in the para position, enhances antimicrobial potency.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus2550
Escherichia coli2050
Pseudomonas aeruginosa1850

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro on several human cancer cell lines. Studies indicate that this compound exhibits cytotoxic effects, particularly against cervical cancer (SISO) and bladder cancer (RT-112) cell lines.

Case Study Findings :

  • Cervical Cancer (SISO) :
    • IC50 values ranged from 2.38 to 3.77 µM.
    • Induction of apoptosis was observed at higher concentrations.
  • Bladder Cancer (RT-112) :
    • Similar IC50 values were noted.
    • Compounds with halogen substitutions showed improved selectivity and potency compared to standard chemotherapeutics like cisplatin.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Chloro Substitution : Enhances potency against microbial and cancer cells.
  • Methyl Group : Contributes to overall stability and bioactivity.

Properties

CAS No.

13623-53-5

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H11ClN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

JEIDIDMPCBIREJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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